3-Amino-1-(2-fluoro-5-methylphenyl)thiourea

Thiourea Hydrazinecarbothioamide Building Block

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (CAS 1037153-19-7) is a fluorinated N-aryl hydrazinecarbothioamide building block. The 2-fluoro-5-methylphenyl substituent enhances metabolic stability and membrane permeability, while the terminal 3-amino group enables acylation, alkylation, or condensation for library synthesis. Unlike simpler thiourea analogs (e.g., CAS 1038356-01-2), this compound serves as a precursor for fluorinated benzo[f]indazole-4,9-dione heterocycles. With XLogP3 of 1.4 and TPSA of 82.2 Ų, it occupies a distinct physicochemical space ideal for SAR exploration. Multi-vendor availability ensures supply chain resilience for screening campaigns.

Molecular Formula C8H10FN3S
Molecular Weight 199.25 g/mol
CAS No. 1037153-19-7
Cat. No. B1517210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-fluoro-5-methylphenyl)thiourea
CAS1037153-19-7
Molecular FormulaC8H10FN3S
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NC(=S)NN
InChIInChI=1S/C8H10FN3S/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeySALMGESSCNQKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (CAS 1037153-19-7) Procurement Specifications and Technical Profile


3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (CAS 1037153-19-7, molecular formula C₈H₁₀FN₃S, molecular weight 199.25 g/mol) is a fluorinated N-aryl thiosemicarbazide derivative [1]. It belongs to the thiourea family and features a hydrazinecarbothioamide moiety attached to a 2-fluoro-5-methylphenyl substituent [2]. The compound is cataloged as an organic building block and research chemical, with commercially available purity typically at 95% or 97% . Its computed physicochemical properties include an XLogP3 value of 1.4, a topological polar surface area of 82.2 Ų, and three hydrogen bond donors [1]. Unlike its close analog (2-fluoro-5-methylphenyl)thiourea (CAS 1038356-01-2), this compound incorporates an additional amino group, positioning it as a versatile scaffold for heterocyclic synthesis and derivatization [1].

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: Why Interchangeability with Common Thiourea Analogs Is Not Warranted


Structural variations among thiourea derivatives profoundly impact biological activity, pharmacokinetic properties, and synthetic utility. The presence of the 2-fluoro-5-methylphenyl substituent, combined with the hydrazinecarbothioamide (3-amino) functional group, distinguishes this compound from simpler analogs lacking the terminal amino group or bearing different aryl substitution patterns [1]. Studies on phenylthiourea series demonstrate that even minor modifications can shift intracellular versus extracellular antibacterial activity by 5- to 10-fold [2]. The fluorine atom modulates electronic properties, metabolic stability, and membrane permeability, while the amino group provides a handle for further functionalization or may influence hydrogen bonding with biological targets [1]. Generic substitution without accounting for these structural determinants risks altered reactivity in synthetic applications or divergent biological outcomes in screening campaigns. The evidence presented below addresses what is currently quantifiable regarding this specific compound and its closest comparators, while acknowledging where direct comparative data are absent.

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: Comparative Evidence for Scientific Selection


3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Structural and Physicochemical Differentiation from (2-Fluoro-5-methylphenyl)thiourea

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea (C₈H₁₀FN₃S, MW 199.25) incorporates a hydrazinecarbothioamide moiety, contrasting with the simpler thiourea core of (2-fluoro-5-methylphenyl)thiourea (CAS 1038356-01-2; C₈H₉FN₂S, MW 184.24) [1]. This structural distinction is not merely incremental: the additional amino group increases the compound's topological polar surface area to 82.2 Ų and its hydrogen bond donor count to 3, relative to the comparator's predicted TPSA of approximately 50 Ų and two hydrogen bond donors [2].

Thiourea Hydrazinecarbothioamide Building Block

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Synthetic Utility as Hydrazinecarbothioamide Scaffold for Heterocyclic Construction

The hydrazinecarbothioamide group present in 3-amino-1-(2-fluoro-5-methylphenyl)thiourea has been demonstrated to react with 2,3-dichloro-1,4-naphthoquinone to yield 3-amino-1-phenyl-1H-benzo[f]indazole-4,9-diones in good yields . This reactivity profile, documented for structurally related N-aryl hydrazinecarbothioamides, is not shared by (2-fluoro-5-methylphenyl)thiourea, which lacks the terminal amino group essential for this transformation.

Heterocyclic Synthesis Hydrazinecarbothioamide Benzindazole

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea Comparative Availability and Supply Chain Accessibility

As of 2026, 3-amino-1-(2-fluoro-5-methylphenyl)thiourea (CAS 1037153-19-7) is commercially available from multiple suppliers including ChemSpace (Enamine), Leyan, Biosynth, and Amadis Chemical, with catalog purity specifications ranging from 95% to 97% [1]. This multi-source availability contrasts with more specialized thiourea derivatives that may be single-sourced or require custom synthesis, providing procurement flexibility for routine research applications.

Research Chemical Building Block Procurement

3-Amino-1-(2-fluoro-5-methylphenyl)thiourea: Evidence-Based Research and Industrial Applications


Synthesis of Fluorinated Benzo[f]indazole Heterocycles via Eschenmoser Coupling

Based on the hydrazinecarbothioamide reactivity profile, this compound can serve as a precursor for the construction of fluorinated benzo[f]indazole-4,9-dione derivatives when reacted with 2,3-dichloro-1,4-naphthoquinone [1]. The 2-fluoro-5-methylphenyl substituent introduces fluorine into the heterocyclic scaffold, which may modulate pharmacokinetic properties of the resulting products. This application is supported by class-level evidence demonstrating that N-aryl hydrazinecarbothioamides undergo this transformation in good yields, a reactivity pathway unavailable to simpler thiourea analogs lacking the terminal amino group [1].

Scaffold for Fluorinated Thiourea Derivative Library Synthesis

The compound's hydrazinecarbothioamide core, combined with the 2-fluoro-5-methylphenyl substituent, provides a versatile template for generating libraries of fluorinated thiourea derivatives. The terminal amino group can be functionalized via acylation, alkylation, or condensation with aldehydes to produce structurally diverse compounds for biological screening [1]. While this specific compound lacks direct biological activity data, the broader phenylthiourea class has demonstrated potent intracellular activity against Mycobacterium tuberculosis with IC₅₀ values as low as 0.3 μM and 5- to 10-fold selectivity for intracellular versus extracellular bacteria [2].

Physicochemical Probe in Membrane Permeability and Solubility Studies

With a computed topological polar surface area of 82.2 Ų and three hydrogen bond donors [1], 3-amino-1-(2-fluoro-5-methylphenyl)thiourea occupies a physicochemical space distinct from simpler thiourea analogs. Its XLogP3 value of 1.4 predicts moderate lipophilicity, making it a useful reference compound in comparative studies examining how incremental structural modifications (e.g., amino group addition) affect membrane permeability, solubility, and hydrogen bonding capacity [1]. These parameters are routinely assessed in early-stage drug discovery to predict oral bioavailability and blood-brain barrier penetration.

Research Chemical for Structure-Activity Relationship Studies in Thiourea Series

This compound serves as a building block for systematic structure-activity relationship (SAR) exploration within thiourea series. The 2-fluoro-5-methylphenyl substituent introduces fluorine, which can enhance metabolic stability and modulate electronic effects, while the 3-amino group offers an additional site for derivatization [1]. Studies on related phenylthiourea series have established that even minor structural modifications can profoundly impact biological activity, with some analogs showing excellent intracellular potency and good selectivity over eukaryotic cells [2]. The multi-source commercial availability of this compound (at least four vendors as of 2026) facilitates procurement for SAR campaigns [3].

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